Silodosin Metabolite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Silodosin is primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH) , a non-malignant enlargement of the prostate gland that affects males over 40 years old.
- Silodosin selectively binds to α1A-adrenoceptors, relaxing the lower urinary tract and improving urinary symptoms by alleviating bladder outlet obstruction .
Silodosin Metabolite: is a pharmacologically active compound formed from the metabolism of , an alpha-1 adrenergic receptor antagonist.
準備方法
- Silodosin Metabolite (also known as KMD-3213G) is formed by direct glucuronide conjugation of silodosin, mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7) .
- The glucuronide metabolite has an extended half-life of approximately 24 hours .
化学反応の分析
- Silodosin Metabolite does not undergo significant chemical reactions beyond glucuronide conjugation.
- Its pharmacological activity is attributed to its interaction with α1A-adrenoceptors.
科学的研究の応用
Clinical Use: Silodosin Metabolite is not directly used in clinical practice; rather, it serves as an intermediate in silodosin metabolism.
Pharmacokinetics: Understanding the metabolism of silodosin aids in optimizing dosing regimens and predicting drug interactions.
Drug Development: Researchers study the metabolic pathways to improve drug safety and efficacy.
作用機序
- Silodosin Metabolite exerts its effects by binding to α1A-adrenoceptors in the prostate and bladder neck.
- This binding relaxes smooth muscle tone, improving urinary symptoms and reducing bladder outlet obstruction.
類似化合物との比較
- Silodosin Metabolite is unique due to its glucuronide conjugation pathway.
- Similar compounds include other alpha-1 adrenergic receptor antagonists used for BPH treatment, such as tamsulosin and alfuzosin.
特性
IUPAC Name |
3-[7-carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWKOELUJFEJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。